![molecular formula C15H14N2O2 B14341931 Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- CAS No. 104825-43-6](/img/structure/B14341931.png)
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide, featuring a phenylamino carbonyl group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Benzoyl Chloride and Aniline: One common method involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs at room temperature, yielding the desired product after purification.
From Benzoic Acid and Ammonia: Another method involves the reaction of benzoic acid with ammonia or an amine under heating conditions.
Industrial Production Methods
Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Protein Binding: Investigated for its ability to bind to proteins and affect their function.
Medicine
Pharmaceuticals: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
Polymer Production: Used as a monomer or additive in the production of specialty polymers.
Dye Manufacturing: Utilized in the synthesis of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved include signal transduction and metabolic pathways, which can be affected by the compound’s binding to key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar amide functionality.
4-Methylbenzamide: Similar structure but lacks the phenylamino carbonyl group.
N-Phenylbenzamide: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
Benzamide, 4-methyl-N-[(phenylamino)carbonyl]- is unique due to the presence of both a methyl group and a phenylamino carbonyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
104825-43-6 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-methyl-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
CWGOOPQLUJLPCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


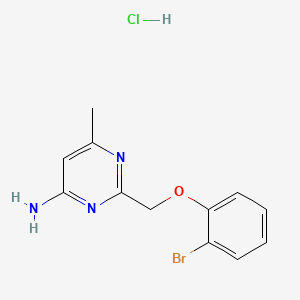



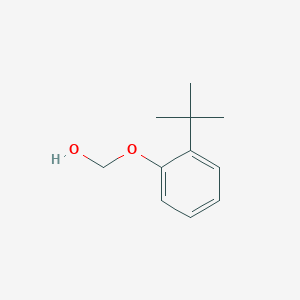
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

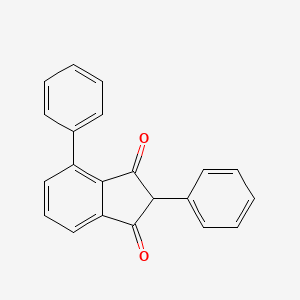
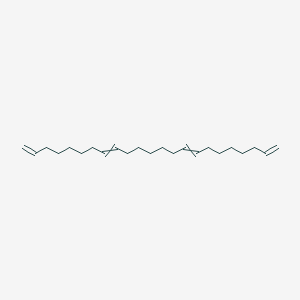

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
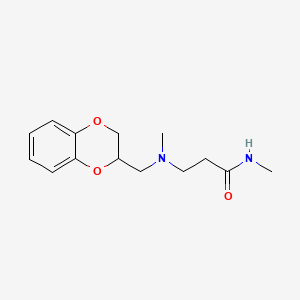
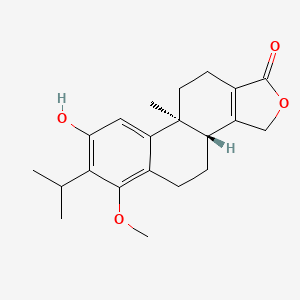
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
